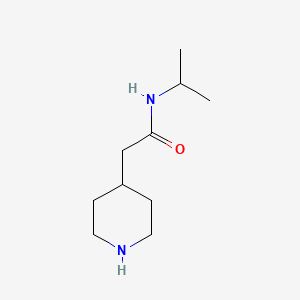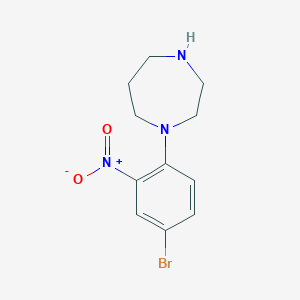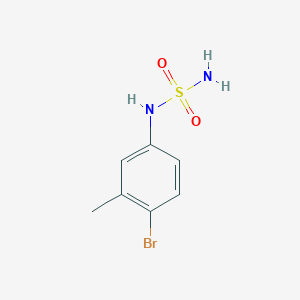
N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide
Descripción general
Descripción
N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide (NAPCA) is an organic compound belonging to the group of amides. It is a white crystalline solid, soluble in water and organic solvents, and is used in a variety of scientific and industrial applications. NAPCA is a versatile compound with a wide range of applications in chemical synthesis and research.
Aplicaciones Científicas De Investigación
Anticancer Properties
N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide and its derivatives show significant promise in cancer research. Several studies have synthesized and evaluated compounds with a similar structure for their potential anticancer activity. For example, Sharma et al. (2018) synthesized a related compound and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018). Additionally, Yurttaş et al. (2015) created derivatives bearing different heterocyclic rings and screened them for antitumor activity against human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antimicrobial Activity
Some derivatives of this compound have been explored for their antimicrobial properties. Mistry et al. (2009) synthesized novel thiazolidinone and acetidinone derivatives and screened them for antimicrobial activity (Mistry, Desai, & Intwala, 2009). Desai et al. (2008) also synthesized and evaluated similar compounds for their antibacterial activity against various bacteria, including gram-positive and gram-negative strains (Desai, Shah, Bhavsar, & Saxena, 2008).
CNS Depressant Activity
Compounds structurally related to this compound have been assessed for their central nervous system (CNS) depressant activity. Bhattacharjee et al. (2011) synthesized a compound using a similar structure and screened it for CNS depressant activity (Bhattacharjee, Saravanan, & Mohan, 2011).
Molecular Docking Studies
Molecular docking studies have been conducted on compounds with structures akin to this compound to understand their potential interactions with biological targets. Jenepha Mary et al. (2022) characterized an antiviral active molecule similar to this compound using vibrational spectroscopy and molecular docking (Jenepha Mary, Pradhan, & James, 2022).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-11-6-4-10(5-7-11)8-14(18)17-13-3-1-2-12(16)9-13/h1-7,9H,8,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYSGYRAOQHXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072632.png)
![[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine](/img/structure/B3072644.png)
![2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid](/img/structure/B3072649.png)

![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)




![[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine](/img/structure/B3072683.png)


![4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B3072704.png)
